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molecular formula C6H8O4 B134189 Triacetic acid CAS No. 2140-49-0

Triacetic acid

Cat. No. B134189
M. Wt: 144.12 g/mol
InChI Key: ILJSQTXMGCGYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09447010B2

Procedure details

The benzoquinone (4) (2 g) was dissolved in acetic anhydride (5 ml) and concentrated sulfuric acid (0.5 ml) was added slowly. The mixture was stirred in the dark at a temperature of 32° C. and monitored by HPLC. After a period of time of 44 h, the reaction was worked up by pouring into iced water (50 ml) and extracting with dichloromethane (3×20 ml). The combined organics were washed with bicarbonate solution (3×50 ml), water (100 ml), dried (MgSO4), filtered and evaporated to yield triacetate (5) which solidified (1.78 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[CH:6]=[CH:5]C(=O)C=[CH:2]1.S(=O)(=O)(O)O.[OH2:14].C([O:18][C:19](=[O:21])[CH3:20])(=O)C>>[CH3:2][C:1]([CH2:6][C:5]([CH2:20][C:19]([OH:18])=[O:21])=[O:14])=[O:8]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(C=CC(C=C1)=O)=O
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
32 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred in the dark at a temperature of 32° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracting with dichloromethane (3×20 ml)
WASH
Type
WASH
Details
The combined organics were washed with bicarbonate solution (3×50 ml), water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
44 h
Name
Type
product
Smiles
CC(=O)CC(=O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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